molecular formula C12H10Cl2N4O B2484063 (E)-N'-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285600-98-7

(E)-N'-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2484063
CAS No.: 1285600-98-7
M. Wt: 297.14
InChI Key: JXZKNSZCVBUKCK-GIDUJCDVSA-N
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Description

(E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a 2,4-dichlorobenzylidene group and a carbohydrazide moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: shares structural similarities with other Schiff bases and pyrazole derivatives.

    2,4-Dichlorobenzylidene derivatives: These compounds have similar benzylidene groups but differ in their substituents on the pyrazole ring.

    Pyrazole-5-carbohydrazide derivatives: These compounds have variations in the substituents on the pyrazole ring and the benzylidene group.

Uniqueness

The uniqueness of (E)-N’-(2,4-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzylidene group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c1-7-4-11(17-16-7)12(19)18-15-6-8-2-3-9(13)5-10(8)14/h2-6H,1H3,(H,16,17)(H,18,19)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKNSZCVBUKCK-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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